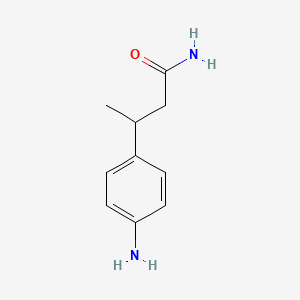
3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is an intriguing synthetic compound with potential applications across several scientific fields including chemistry, biology, medicine, and industry. The compound features a pyrazole ring—a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms—substituted with isopropoxymethyl, propyl, and sulfonyl chloride groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves multi-step chemical reactions:
Preparation of 3-isopropoxymethyl-1-propyl-1H-pyrazole: Begin with a pyrazole ring substitution using isopropyl alcohol and propyl halide under basic conditions.
Sulfonylation: React the resulting pyrazole derivative with chlorosulfonic acid under controlled temperature to introduce the sulfonyl chloride group. This must be performed under inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial scale production optimizes the synthetic steps to ensure high yield and purity. This usually involves:
Efficient purification techniques like recrystallization or chromatography.
Stringent control of reaction parameters such as temperature, time, and reactant concentration.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Substitution Reactions: The sulfonyl chloride group can participate in nucleophilic substitution reactions.
Reduction Reactions: The sulfonyl chloride can be reduced to the corresponding sulfonamide under reductive conditions.
Common Reagents and Conditions:
For Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., triethylamine) or in aprotic solvents.
For Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether.
Major Products Formed:
Substitution reactions yield corresponding sulfonamides or sulfonate esters.
Reduction reactions yield sulfonamides or thioethers depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has diverse applications:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules. It can also act as a coupling agent in organic synthesis.
Biology: Used in studies involving enzyme inhibition where sulfonyl chloride can react with enzyme active sites.
Medicine: Potential precursor in the development of pharmaceutical drugs, particularly those targeting enzyme-related diseases.
Industry: Used in the synthesis of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
Comparison with Other Compounds:
3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride vs 3-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride: The former has an isopropyl group instead of a methyl group, potentially altering its reactivity and interaction with biological targets.
This compound vs 3-(isopropoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride: Here, the propyl group is replaced by a butyl group, which can affect the compound's solubility and steric interactions.
Comparación Con Compuestos Similares
3-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
3-(isopropoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride
3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonamide
By understanding the preparation, reactions, applications, and mechanism of action of 3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride, researchers can better harness its potential across various scientific and industrial fields
Propiedades
IUPAC Name |
3-(propan-2-yloxymethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-4-5-13-6-10(17(11,14)15)9(12-13)7-16-8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYIWHGCCLOQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B2787921.png)
![4,5-dimethoxy-15-[3-(trifluoromethyl)phenyl]-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B2787922.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2787924.png)
![N-[3-Methyl-1-(2-oxo-1,3-diazinan-1-yl)butan-2-yl]but-2-ynamide](/img/structure/B2787925.png)
![12-(1H-1,2,3-benzotriazol-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2787926.png)

![3-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B2787934.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2787939.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2787944.png)
